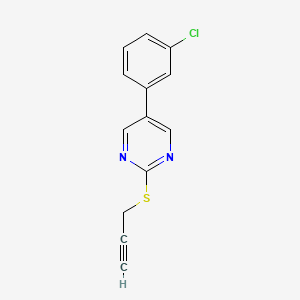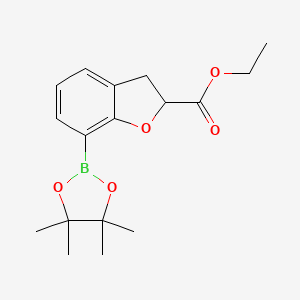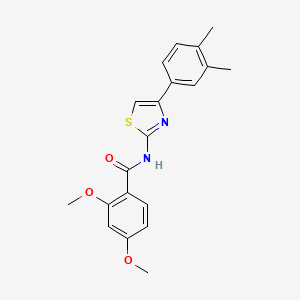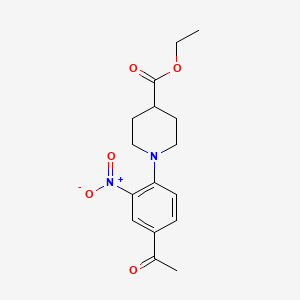
5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimalarial Activity
The compound 5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine shows potential as an antimalarial agent. Research indicates that similar compounds, such as 2 : 4-diamino pyrimidines substituted in the 5- and/or 6-position, have been active against malaria infections in laboratory animals (Rollo, 1951).
Structural and Bonding Analysis in Drug Design
This compound is also valuable for structural and bonding studies, which are crucial in drug design. For instance, spectral analysis of similar molecules provides insights into the molecular geometry, natural bond orbital, and molecular electrostatic potential, aiding in drug docking and efficacy (Sherlin et al., 2018).
Enzyme Inhibition
5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine and its derivatives have been studied for their role as enzyme inhibitors. Such compounds have been synthesized to evaluate their binding modes to dihydrofolic reductase, an enzyme targeted in cancer therapies (Baker et al., 1967).
Serotonin Receptor Antagonism
Research on similar pyrimidine derivatives has revealed their potential as serotonin 5-HT6 receptor antagonists. This suggests possible applications in the treatment of neurological disorders (Ivachtchenko et al., 2010).
Anticancer Properties
There's ongoing research into the anticancer properties of pyrimidine derivatives. For instance, certain chlorophenyl pyrimidine compounds have shown moderate anticancer activity, indicating potential use in cancer treatment (Lu Jiu-fu et al., 2015).
Antibacterial Properties
Compounds structurally similar to 5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine have been evaluated for their antibacterial properties, suggesting potential use in developing new antibiotics (Cieplik et al., 2008).
Safety and Hazards
properties
IUPAC Name |
5-(3-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h1,3-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDNKOGEBCUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)
![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)


![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2462624.png)
